![molecular formula C11H18N2O B2955179 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one CAS No. 1177113-48-2](/img/structure/B2955179.png)
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Newly substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles have been synthesized .
Synthesis Analysis
Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold . The benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles have been synthesized with great ease from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals using piperidine in ethanol under reflux conditions .Molecular Structure Analysis
The structures of the final products were established from their spectroscopic data .Chemical Reactions Analysis
The procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition .Wissenschaftliche Forschungsanwendungen
Non-linear Optical (NLO) Materials
The synthesis and analysis of pyrrole 4-imidazole derivatives, including structures resembling 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one, have demonstrated their potential as non-linear optical materials. These compounds exhibit significant hyperpolarizability, indicating their suitability for applications in the field of optoelectronics and photonics. The structural and spectral analysis of these derivatives provides insights into their electronic properties and NLO capabilities (Singh, Rawat, & Baboo, 2015).
Synthesis of Heterocyclic Compounds
Research into the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines explores the efficient and concise methods for creating these heterocyclic compounds. The process leverages aza-ene additions and cyclic–condensation reactions, offering advantages such as high yields, simple work-up procedures, and significant regioselectivity. This area of study underscores the utility of these compounds in synthesizing complex heterocyclic architectures, relevant to pharmaceutical and material science applications (Wang et al., 2015).
Antimicrobial and Anti-inflammatory Applications
A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one demonstrated promising anti-inflammatory and antioxidant properties. The compounds were evaluated for their in vitro and in vivo anti-inflammatory activity, showing potential as anti-inflammatory agents. This research contributes to the development of new therapeutic agents with anti-inflammatory and antioxidant capabilities (Shankar et al., 2017).
Anticancer Agent Development
The design and synthesis of bis-benzimidazole compounds, incorporating structures related to 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one, have been explored as potential anticancer agents. These studies involve comprehensive spectral characterization and evaluation of anticancer activities against a panel of cancer cell lines. The research signifies the importance of these compounds in searching for new, effective anticancer therapies (Rashid, 2020).
Crystal Structure and Molecular Analysis
Investigations into the crystal and molecular structures of derivatives similar to 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one have provided insights into their chemical behavior and interaction potential. Studies on the crystal structure, packing, and Hirshfeld surface analysis reveal how non-covalent interactions contribute to the stabilization of these compounds, offering valuable information for material science and pharmaceutical chemistry (Grinev et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3a-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11-7-6-10(14)13(11)9-5-3-2-4-8(9)12-11/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRIYOVGFHMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3CCCCC3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.